molecular formula C30H35N3O B15249784 2-(2-(tert-Butyl)-6-(2-(1,1,6,6-tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)vinyl)-4H-pyran-4-ylidene)malononitrile

2-(2-(tert-Butyl)-6-(2-(1,1,6,6-tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)vinyl)-4H-pyran-4-ylidene)malononitrile

Cat. No.: B15249784
M. Wt: 453.6 g/mol
InChI Key: QMBYKFRDVWZUBM-CMDGGOBGSA-N
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Description

2-(2-(tert-Butyl)-6-(2-(1,1,6,6-tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)vinyl)-4H-pyran-4-ylidene)malononitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of pyran, malononitrile, and hexahydropyridoquinoline moieties, making it an interesting subject for research in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(tert-Butyl)-6-(2-(1,1,6,6-tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)vinyl)-4H-pyran-4-ylidene)malononitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyran ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the malononitrile group: This step involves the reaction of the pyran derivative with malononitrile in the presence of a base such as sodium ethoxide.

    Attachment of the hexahydropyridoquinoline moiety: This can be done through a series of condensation reactions, often involving the use of catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-(tert-Butyl)-6-(2-(1,1,6,6-tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)vinyl)-4H-pyran-4-ylidene)malononitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced products.

    Substitution: Nucleophilic substitution reactions can occur, especially at the malononitrile group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-(tert-Butyl)-6-(2-(1,1,6,6-tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)vinyl)-4H-pyran-4-ylidene)malononitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-(2-(tert-Butyl)-6-(2-(1,1,6,6-tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)vinyl)-4H-pyran-4-ylidene)malononitrile involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **2-(tert-Butyl)-6-(2-(1,1,6,6-tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)vinyl)-4H-pyran-4-ylidene)malononitrile
  • **2-(tert-Butyl)-6-(2-(1,1,6,6-tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)vinyl)-4H-pyran-4-ylidene)malononitrile

Uniqueness

The uniqueness of 2-(2-(tert-Butyl)-6-(2-(1,1,6,6-tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)vinyl)-4H-pyran-4-ylidene)malononitrile lies in its complex structure, which combines multiple functional groups and moieties

Properties

Molecular Formula

C30H35N3O

Molecular Weight

453.6 g/mol

IUPAC Name

2-[2-tert-butyl-6-[(E)-2-(3,3,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-trien-7-yl)ethenyl]pyran-4-ylidene]propanedinitrile

InChI

InChI=1S/C30H35N3O/c1-28(2,3)26-15-21(23(17-31)18-32)14-24(34-26)9-8-20-12-22-16-29(4,5)19-33-11-10-30(6,7)25(13-20)27(22)33/h8-9,12-15H,10-11,16,19H2,1-7H3/b9-8+

InChI Key

QMBYKFRDVWZUBM-CMDGGOBGSA-N

Isomeric SMILES

CC1(CCN2CC(CC3=C2C1=CC(=C3)/C=C/C4=CC(=C(C#N)C#N)C=C(O4)C(C)(C)C)(C)C)C

Canonical SMILES

CC1(CCN2CC(CC3=C2C1=CC(=C3)C=CC4=CC(=C(C#N)C#N)C=C(O4)C(C)(C)C)(C)C)C

Origin of Product

United States

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